N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
Description
This compound is a hydrochloride salt of a heterocyclic molecule featuring a benzo[d]thiazole ring fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a thiophene-2-carboxamide group at position 2 and a methyl group at position 4. The hydrochloride salt enhances solubility and stability, critical for drug formulation .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS3.ClH/c1-23-9-8-12-16(11-23)27-20(22-18(24)15-7-4-10-25-15)17(12)19-21-13-5-2-3-6-14(13)26-19;/h2-7,10H,8-9,11H2,1H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDUPVBSRJFVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CS5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse sources.
Synthesis
The synthesis of this compound involves several key steps that typically include the reaction of various precursors under controlled conditions. The synthetic route often utilizes benzo[d]thiazole derivatives combined with tetrahydrothieno and thiophene moieties to yield the final product.
The compound exhibits significant biological activity primarily through its role as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1) . APE1 is crucial in DNA repair processes and redox signaling pathways. Inhibition of APE1 can lead to increased sensitivity of cancer cells to DNA-damaging agents such as alkylating agents (e.g., temozolomide) .
Efficacy in Cancer Models
Research indicates that this compound and its analogs show low micromolar activity against purified APE1 enzymes and enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines. For instance, studies have demonstrated that treatment with this compound leads to hyper-accumulation of apurinic sites in HeLa cells exposed to methylmethane sulfonate (MMS), indicating its potential as a therapeutic agent in combination therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the benzothiazole and thiophene rings significantly influence the biological activity of the compound. Variations in substituents can alter binding affinity and selectivity towards APE1, which is critical for designing more effective inhibitors .
Case Studies
- HeLa Cell Studies : In vitro studies using HeLa cells showed that compounds similar to this compound resulted in enhanced cytotoxicity when used alongside MMS and temozolomide. The combination led to a significant increase in DNA damage markers compared to controls .
- Animal Models : In vivo studies demonstrated that administration of the compound at doses of 30 mg/kg body weight resulted in favorable pharmacokinetic profiles, with good exposure levels in plasma and brain tissues. This suggests potential for central nervous system penetration, which is vital for treating brain tumors .
Data Tables
| Compound Name | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-methyl... | APE1 Inhibitor | 5.0 | DNA Repair Inhibition |
| Analog 1 | APE1 Inhibitor | 8.0 | DNA Repair Inhibition |
| Analog 2 | APE1 Inhibitor | 12.0 | DNA Repair Inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
6-Substituent Effects :
- The methyl group in the target compound may offer a balance between steric bulk and metabolic stability compared to isopropyl (bulkier) or ethyl (intermediate) substituents .
- Isopropyl analogs exhibit potent APE1 inhibition (single-digit µM IC50), suggesting that larger alkyl groups may enhance target engagement .
Carboxamide Group Variations :
- Thiophene-2-carboxamide (target compound) vs. furan-2-carboxamide () or 2,4-dimethoxybenzamide (): Electron-rich aromatic systems (e.g., dimethoxybenzamide) may improve solubility but reduce membrane permeability.
Pharmacokinetic Considerations: Hydrochloride salts (target compound, ) enhance aqueous solubility, critical for oral bioavailability .
Mechanistic Insights from APE1 Studies
- APE1 Role in Gliomas : Elevated APE1 activity in gliomas correlates with resistance to alkylating agents and radiation . Inhibitors like the target compound may sensitize tumors to chemotherapy.
- Structure-Activity Relationships (SAR) :
- The benzo[d]thiazole core is essential for APE1 binding.
- Substitutions at position 6 (methyl, ethyl, isopropyl) modulate potency, with isopropyl showing optimal activity in vitro .
Q & A
What are the key synthetic steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves a multi-step organic pathway, requiring precise control of reaction conditions. Key steps include:
| Step | Reactants/Conditions | Product |
|---|---|---|
| 1 | 2-Aminothiophenol + Aldehyde (Cyclization) | Benzo[d]thiazole intermediate |
| 2 | Benzo[d]thiazole + Ketone (Cyclization/Condensation) | Tetrahydrothieno[2,3-c]pyridine core |
| 3 | Coupling with Thiophene-2-carboxamide (Amidation) | Final amide product |
| 4 | Treatment with HCl | Hydrochloride salt |
Optimization Strategies:
- Temperature Control: Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for amidation to enhance reactivity .
- Purification: Employ reverse-phase HPLC or recrystallization (ethanol/water) for ≥95% purity .
What analytical methods are essential for characterizing the compound’s purity and structural integrity?
Answer:
A combination of techniques ensures rigorous characterization:
How can researchers investigate structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
SAR studies involve systematic structural modifications and activity assays:
Methodology:
- In vitro assays: Measure IC50 using purified APE1 enzyme or cell viability assays (MTT) .
- Computational modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to APE1 .
What experimental approaches are used to identify the biological targets of this compound?
Answer:
Target identification involves:
- Enzyme inhibition assays: Directly test activity against APE1 using fluorescently labeled DNA substrates (e.g., FAM-labeled abasic site DNA) .
- Cellular thermal shift assays (CETSA): Monitor target engagement by measuring protein stability shifts post-treatment .
- RNAi/CRISPR knockdown: Validate APE1 dependency by correlating compound efficacy with APE1 expression levels .
Example:
In HeLa cells, co-treatment with cisplatin and 10 µM compound #3 (analog) showed no sensitization, but MMS treatment confirmed APE1 inhibition efficacy .
How should researchers address contradictions in biological activity data (e.g., lack of cisplatin sensitization despite APE1 inhibition)?
Answer:
Resolve discrepancies via:
- Positive controls: Use methyl methanesulfonate (MMS) to verify APE1 inhibition in parallel assays .
- Dose-response studies: Test higher concentrations (e.g., 20–50 µM) to overcome potential off-target effects .
- Mechanistic profiling: Evaluate downstream DNA repair markers (e.g., γH2AX foci) to confirm APE1 pathway engagement .
What methodologies are recommended for evaluating the pharmacokinetic (PK) profile of this compound in vivo?
Answer:
Key PK Parameters and Methods:
Optimization:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
